The compound is synthesized through chemical reactions involving tetrazine derivatives and polyethylene glycol. It is often utilized in research settings focused on drug development and bioconjugation techniques.
Methyltetrazine-PEG25-acid falls under the category of bioconjugates, specifically those used in drug delivery systems. It can also be classified as a polymeric compound due to the presence of the polyethylene glycol segment.
The synthesis of Methyltetrazine-PEG25-acid typically involves the following steps:
The synthesis may require specific conditions such as controlled temperature, pH adjustments, and inert atmospheres to prevent unwanted side reactions. The use of solvents like dimethyl sulfoxide or tetrahydrofuran is common during the reaction stages.
The molecular structure of Methyltetrazine-PEG25-acid consists of a methyltetrazine ring connected to a long polyethylene glycol chain. The general formula can be represented as:
where and depend on the specific length of the PEG chain.
The molecular weight of Methyltetrazine-PEG25-acid is influenced by the length of the PEG segment, typically ranging from 1000 to 1200 g/mol for PEG25.
Methyltetrazine-PEG25-acid can participate in various chemical reactions, including:
The stability of Methyltetrazine-PEG25-acid under physiological conditions is crucial for its application in drug delivery. Therefore, studies often focus on optimizing reaction conditions to enhance stability and reactivity.
The mechanism of action for Methyltetrazine-PEG25-acid primarily revolves around its ability to selectively target biological molecules. Upon administration, it can undergo cleavage or activation in response to specific stimuli (e.g., pH changes), leading to the release of therapeutic agents.
Research indicates that compounds like Methyltetrazine-PEG25-acid can improve pharmacokinetics and biodistribution profiles of drugs, enhancing their therapeutic efficacy while reducing side effects.
Methyltetrazine-PEG25-acid has various applications in scientific research, including:
Tetrazine derivatives constitute a cornerstone of bioorthogonal chemistry due to their exceptional reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions. These reactions proceed rapidly and selectively with strained dienophiles (e.g., trans-cyclooctene) under physiological conditions, forming stable dihydropyridazine adducts without perturbing native biological processes [1] [5]. Methyltetrazine, characterized by a 6-methyl substituent on the 1,2,4,5-tetrazine ring, exhibits superior stability compared to unsubstituted or monosubstituted tetrazines while retaining high reactivity. This stability arises from steric and electronic modulation that mitigates hydrolysis or decomposition in aqueous environments [1] .
The kinetics of methyltetrazine ligation are significantly accelerated compared to other bioorthogonal reactions. Second-order rate constants typically range from 10² to 10⁴ M⁻¹s⁻¹, enabling efficient labeling at nanomolar concentrations—critical for tracking low-abundance biomolecules in vivo [5]. Furthermore, methyltetrazine derivatives serve as fluorogenic reporters: fluorescence quenching via the tetrazine moiety is relieved upon dienophile conjugation, generating a "turn-on" signal ideal for no-wash imaging [5].
Table 1: Key Properties of Methyltetrazine in Bioorthogonal Reactions
Property | Value/Characteristic | Biological Advantage |
---|---|---|
Second-order rate constant | 10² – 10⁴ M⁻¹s⁻¹ | Rapid labeling at low concentrations |
Fluorogenic response | >100-fold fluorescence enhancement post-IEDDA | Reduced background noise in imaging |
Aqueous stability | High resistance to hydrolysis | Compatibility with live-cell applications |
Size | Compact (compared to fluorescent tags) | Minimal steric perturbation of biomolecules |
Early tetrazine conjugates suffered from limitations in solubility and biocompatibility. The integration of poly(ethylene glycol) (PEG) spacers addressed these challenges by conferring hydrophilicity, reducing nonspecific binding, and improving pharmacokinetics. Methyltetrazine-PEG25-acid exemplifies this evolution, featuring a 25-unit PEG chain (molecular weight: 1317.5 g/mol) terminated in a carboxylic acid functional group [2] [6]. This architecture provides:
Shorter PEG variants (e.g., PEG4 or PEG5) offer reduced hydrodynamic radii but compromise solubility and shielding effects. Methyltetrazine-PEG25-acid’s extended chain length optimizes the balance between minimizing steric interference and maximizing biocompatibility, making it particularly suitable for in vivo applications requiring prolonged circulation times [2] [6].
Table 2: Evolution of PEGylated Tetrazine Linkers
Linker Type | Key Features | Limitations |
---|---|---|
Non-PEGylated methyltetrazine | High reactivity; compact size | Poor solubility; aggregation in buffer |
Methyltetrazine-PEG4-acid | Moderate solubility; short spacer | Limited steric shielding |
Methyltetrazine-PEG25-acid | High solubility; long flexible spacer; terminal -COOH | Larger molecular weight (1317.5 g/mol) |
Homobifunctional (e.g., Methyltetrazine-PEG5-methyltetrazine) | Dual reactivity | Potential cross-linking |
Methyltetrazine-PEG25-acid bridges bioorthogonal chemistry and precision medicine by enabling two critical applications:
Targeted Molecular Imaging
This linker facilitates pretargeted imaging strategies. First, a dienophile-functionalized targeting vector (e.g., antibody, affibody) localizes to the disease site. Subsequently, administered Methyltetrazine-PEG25-acid conjugated to a reporter (e.g., near-infrared fluorophore, radionuclide chelator) undergoes rapid IEDDA ligation at the target. The PEG spacer minimizes hepatic clearance and enhances tumor penetration, while the fluorogenic methyltetrazine enables sensitive, background-free detection. This approach significantly improves signal-to-noise ratios in modalities like fluorescence-guided surgery and positron emission tomography (PET) [5] [8].
Drug Delivery and Theranostics
Methyltetrazine-PEG25-acid is pivotal in functionalizing nanocarriers (liposomes, polymeric nanoparticles) for targeted payload delivery:
Table 3: Applications of Methyltetrazine-PEG25-acid in Biomedicine
Application | Mechanism | Outcome |
---|---|---|
Pretargeted Tumor Imaging | IEDDA ligation between TCO-Antibody & Tz-PEG25-Cy5 | Enhanced tumor-to-background ratio; real-time visualization |
Nanoparticle Targeting | Tz-PEG25-NP + TCO-Affibody in vivo | Site-specific drug accumulation |
Activatable Theranostics | Tz-PEG25-Cy7-Doxorubicin (quenched until cellular release) | Combined drug tracking and therapy |
Protein-Polymer Conjugates | Tz-PEG25-enzyme fusion for metabolic labeling | Prolonged enzyme activity; reduced immunogenicity |
The strategic incorporation of PEG25 spacers in methyltetrazine linkers thus represents a critical advancement toward realizing precise, efficient, and clinically translatable bioorthogonal technologies for diagnosis and therapy.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1